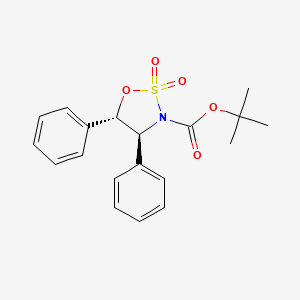
2-Quinolinecarboxylic acid; sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinecarboxylic acid; sodium is a sodium salt derivative of 2-quinolinecarboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolinecarboxylic acid typically involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid . This reaction is facilitated by the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano zinc oxide are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinolinecarboxylic acid; sodium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reagents like thionyl chloride for converting carboxylic acids to acid chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2-carboxylic acid derivatives.
Substitution: Quinoline-2-carboxylic acid esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Quinolinecarboxylic acid; sodium has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role as a siderophore in metal ion chelation.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 2-quinolinecarboxylic acid; sodium involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, its anti-inflammatory and analgesic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxylic acid: Known for its anti-inflammatory properties.
8-Hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
Quinoline-2,4-dicarboxylic acid: Studied for its potential in drug development.
Uniqueness: 2-Quinolinecarboxylic acid; sodium is unique due to its dual role as a chelating agent and a pharmacologically active compound. Its ability to form stable complexes with metal ions and its diverse biological activities make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H7NNaO2 |
|---|---|
Molekulargewicht |
196.16 g/mol |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13); |
InChI-Schlüssel |
RNUUPIHGELIDIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


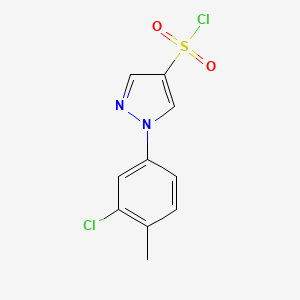
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
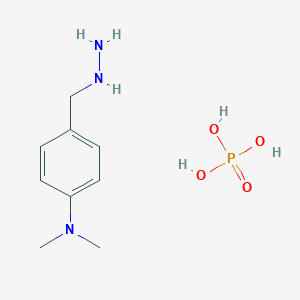
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

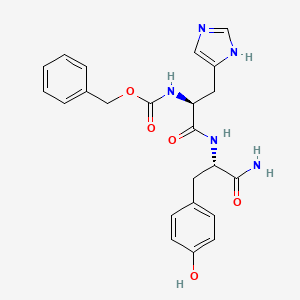

![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
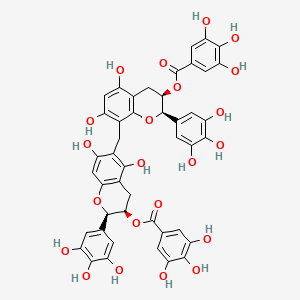

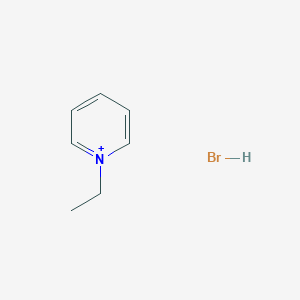
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
